molecular formula C12H12F4N2O2 B6343361 N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine CAS No. 221202-26-2

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine

Cat. No. B6343361
CAS RN: 221202-26-2
M. Wt: 292.23 g/mol
InChI Key: ZCBXUBSMAVMJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine (NCDFMB) is a novel compound synthesized in the laboratory and has been used as a research tool in a variety of scientific studies. NCDFMB has been studied for its potential applications in neuroscience, biochemistry, and physiology. It has been used to investigate the biochemical and physiological effects of various drugs, to study the mechanism of action of certain drugs, and to investigate the pharmacological effects of various compounds.

Scientific Research Applications

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of various drugs, to study the mechanism of action of certain drugs, and to investigate the pharmacological effects of various compounds. This compound has also been used to investigate the effects of various compounds on the nervous system, as well as to investigate the effects of various compounds on the cardiovascular system. Additionally, this compound has been used to investigate the effects of various compounds on the immune system.

Mechanism of Action

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is a potent inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound is also a potent inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This compound is also a potent inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, this compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. This compound has been shown to have a variety of effects on the nervous system, including the inhibition of monoamine oxidase and the inhibition of acetylcholinesterase. This compound has also been shown to have a variety of effects on the cardiovascular system, including the inhibition of cyclooxygenase and the inhibition of prostaglandins. Additionally, this compound has been shown to have a variety of effects on the immune system, including the inhibition of cytokines and the inhibition of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has a number of advantages for use in laboratory experiments. This compound is a potent inhibitor of several enzymes, making it a useful tool for investigating the effects of various compounds on the nervous, cardiovascular, and immune systems. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound has a few limitations for use in laboratory experiments. This compound is a potent inhibitor of several enzymes, which can lead to unintended consequences in laboratory experiments. Additionally, this compound is a relatively new compound, and the full range of its effects is not yet known.

Future Directions

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine has a number of potential future directions. This compound could be used to investigate the effects of various compounds on the nervous, cardiovascular, and immune systems. This compound could also be used to investigate the effects of various compounds on the metabolism of drugs. Additionally, this compound could be used to investigate the effects of various compounds on the synthesis of neurotransmitters and other biochemical pathways. This compound could also be used to investigate the effects of various compounds on the development and progression of various diseases. Finally, this compound could be used to investigate the effects of various compounds on the behavior of various organisms.

Synthesis Methods

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille reaction, and the Ullmann reaction. The Suzuki coupling reaction is the most common method used for the synthesis of this compound. This reaction involves the coupling of two aryl or vinyl halides with a palladium catalyst. The Stille reaction is another popular method for the synthesis of this compound and involves the coupling of two aryl or vinyl halides with a tin-based reagent. The Ullmann reaction is a less commonly used method for the synthesis of this compound and involves the coupling of two aryl or vinyl halides with a copper-based reagent.

properties

IUPAC Name

N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBXUBSMAVMJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON=C(C2=C(C=CC(=C2F)F)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)OC(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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